![molecular formula C8H5ClN4S B14004778 4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 16754-88-4](/img/structure/B14004778.png)
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylthiol and cyanogen bromide under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and can significantly reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Cyclization: Catalysts such as palladium or copper salts under inert atmosphere conditions.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines.
Oxidation: Sulfoxides and sulfones.
Cyclization: Polycyclic heterocycles.
Aplicaciones Científicas De Investigación
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors and other therapeutic agents.
Biological Research: Used in studies involving cell signaling pathways and apoptosis.
Pharmaceutical Industry: Employed in the synthesis of drug candidates for cancer and inflammatory diseases.
Chemical Biology: Utilized in the design of molecular probes for studying biological processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cell signaling pathways . The compound can inhibit the activity of these enzymes, leading to the modulation of cellular processes like proliferation, apoptosis, and differentiation . Molecular docking studies have shown that the compound binds to the active sites of these enzymes, thereby blocking their function .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor and structural analog with similar biological activities.
6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine: Another analog with variations in the substitution pattern.
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the carbonitrile group but shares core structural features.
Uniqueness
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group enhances its reactivity and potential for further functionalization .
Propiedades
Número CAS |
16754-88-4 |
|---|---|
Fórmula molecular |
C8H5ClN4S |
Peso molecular |
224.67 g/mol |
Nombre IUPAC |
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H5ClN4S/c1-14-8-4(2-10)5-6(9)11-3-12-7(5)13-8/h3H,1H3,(H,11,12,13) |
Clave InChI |
RQXPGVIRZVIGFD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C2=C(N1)N=CN=C2Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


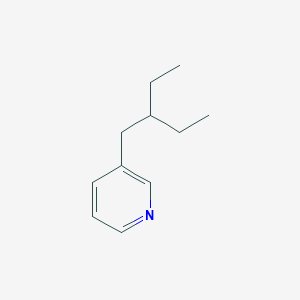
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
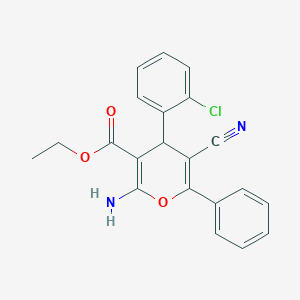
![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
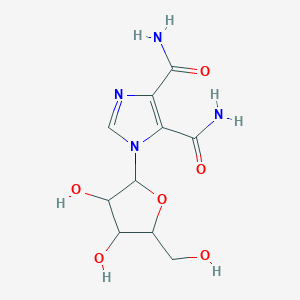

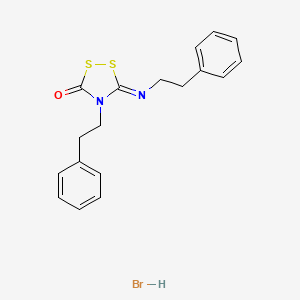
![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)

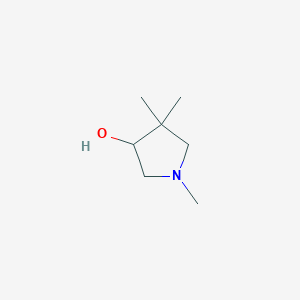
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
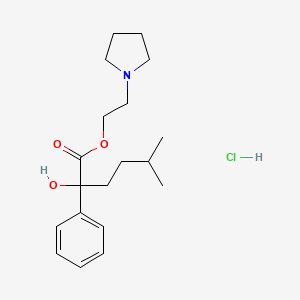
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)

